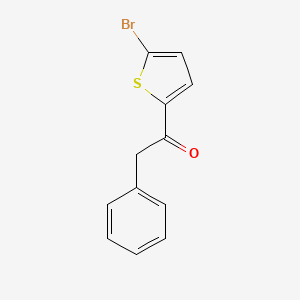

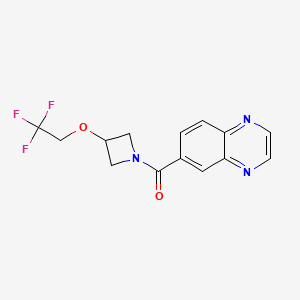

1-(5-Bromothiophen-2-yl)-2-phenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

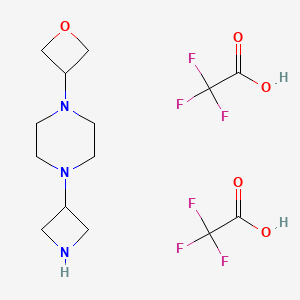

The compound “1-(5-Bromothiophen-2-yl)-2-phenylethanone” is a brominated thiophene derivative. Thiophene derivatives are a class of compounds that have been shown to possess various biological properties such as anti-cancer, anti-inflammatory, and anti-oxidant activities . They are also used in the synthesis of various pharmaceuticals and organic materials .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “1-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride” can be synthesized by different methods including reaction of thiophene with ethylene oxide, bromide substitution of thiophene, and Grignard reaction with ethylene oxide .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Photochemistry

Aldehyde Dehydrogenase Activity : Bromoacetophenone derivatives, closely related to 1-(5-Bromothiophen-2-yl)-2-phenylethanone, have been used as affinity reagents for human aldehyde dehydrogenase. Studies have identified the active sites within the enzyme, contributing to understanding enzyme mechanisms and potentially guiding drug design (Abriola et al., 1987; Abriola et al., 1990).

Selective Hydrogenation : Research on the selective synthesis of 1-phenylethanol from acetophenone using supercritical CO2 as a solvent showcases the potential of using eco-friendly solvents in organic synthesis. This work highlights the importance of solvent choice in enhancing reaction selectivity and efficiency (Santosh R. More & G. Yadav, 2018).

Polymer Science and Material Chemistry

- Semiconducting Behaviours : The development of novel vinylene-bridged donor–acceptor copolymers incorporating bromothiophene units for use in semiconducting applications. Studies have shown that cyano substituents can significantly influence the semiconducting behavior of these polymers, highlighting the potential for advanced materials in electronic applications (Congyuan Wei et al., 2017).

Coordination Chemistry and Luminescence

Lanthanide Coordination Polymers : Research on the synthesis of lanthanide coordination polymers with benzophenone derivatives has revealed the effect of lanthanide contraction on structures. These materials are of interest for their potential optical properties and applications in materials science (Yi-Bo Wang & Linyu Jin, 2010).

Luminescent Complexes : Studies on luminescent lanthanide(III)-cored complexes based on bromothiophene derivatives demonstrate the ability to achieve characteristic luminescence from Ln3+ ions. This research is significant for the development of new materials for optical and electronic applications (Qianchi Liu et al., 2013).

Wirkmechanismus

Target of Action

Compounds with similar structures have been used in various chemical reactions, such as the suzuki–miyaura cross-coupling , which suggests that this compound might interact with palladium catalysts or other transition metals in biochemical reactions.

Mode of Action

It’s known that bromothiophene derivatives can undergo various chemical transformations, including palladium-catalyzed c–h bond activation , which allows the formation of new carbon-carbon bonds. This suggests that 1-(5-Bromothiophen-2-yl)-2-phenylethanone might interact with its targets by forming or breaking chemical bonds, leading to changes in the molecular structure of the targets.

Biochemical Pathways

It’s worth noting that bromothiophene derivatives have been used in the synthesis of various bioactive compounds , suggesting that they might be involved in a wide range of biochemical pathways.

Pharmacokinetics

A compound with a similar structure, 1-(5-bromothiophen-2-yl)ethanamine, has been reported to have high gastrointestinal absorption and is bbb permeant . These properties suggest that this compound might also have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. For instance, the synthesis of similar bromothiophene derivatives has been reported to occur at room temperature , suggesting that the compound might be stable and reactive under normal environmental conditions.

Eigenschaften

IUPAC Name |

1-(5-bromothiophen-2-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrOS/c13-12-7-6-11(15-12)10(14)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNMXAUWNZRTOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744363.png)

![N-[(1-Benzyltriazol-4-yl)methyl]thiadiazole-4-carboxamide](/img/structure/B2744364.png)

![1-[(2-Methylphenyl)methoxy]imidazole](/img/structure/B2744376.png)

![2-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-3-carboxamide](/img/structure/B2744378.png)

![1-(4-Fluorobenzyl)-2-(pyrrolidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2744379.png)

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)